1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a cyanomethyl group, and a cyclopropyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the cyanomethyl group: This can be done through a nucleophilic substitution reaction using a cyanomethylating agent.
Cyclopropyl group introduction: This step involves the formation of a cyclopropyl ring, which can be achieved through a cyclopropanation reaction using a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide
- 1-(4-fluorophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide
- 1-(4-methylphenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide
Uniqueness
1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropyl-1H-imidazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(cyanomethyl)-N-cyclopropylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-11-1-3-12(4-2-11)19-9-14(18-10-19)15(21)20(8-7-17)13-5-6-13/h1-4,9-10,13H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJTUUGMCWUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CN(C=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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